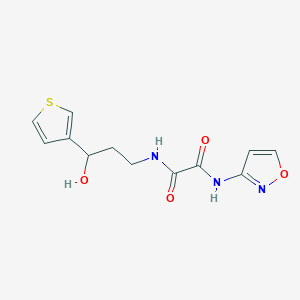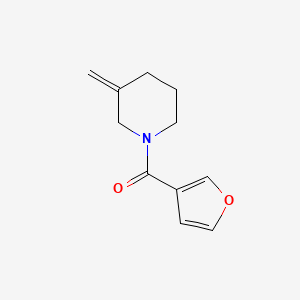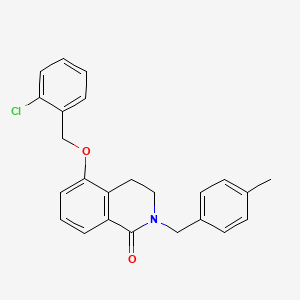
4-(3-Fluorophenyl)-2-methyl-1-(4-prop-2-ynylpiperazin-1-yl)butane-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Fluorophenyl)-2-methyl-1-(4-prop-2-ynylpiperazin-1-yl)butane-1,4-dione, also known as FMPB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. FMPB belongs to the class of butyrophenone derivatives and has been found to exhibit a range of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Polymorphism and Crystal Structure
Research on compounds similar to "4-(3-Fluorophenyl)-2-methyl-1-(4-prop-2-ynylpiperazin-1-yl)butane-1,4-dione" has led to insights into polymorphism and crystal structure. For example, the study of bis-hydrazone compounds has revealed concomitant polymorphism and conformational adjustments within crystal structures, which is critical for understanding the physical properties of pharmaceuticals (Dwivedi & Das, 2018). Another study described the crystal structure of a product from a condensation reaction involving a similar dione, emphasizing the absence of hydrogen bonding or aromatic stacking (Wei et al., 2014).
Tautomerism and Azo-Hydrazone Equilibrium
Research into azo-hydrazone tautomerism provides valuable insights into dye chemistry and the stability of related compounds. Studies have investigated the NMR spectra and tautomerism of dyes, revealing the predominance of certain tautomeric forms depending on structural modifications, which can significantly influence the properties and applications of these compounds (Lyčka, 1999).
Anticonvulsant Activity and Biological Screening
Compounds structurally related to "4-(3-Fluorophenyl)-2-methyl-1-(4-prop-2-ynylpiperazin-1-yl)butane-1,4-dione" have been explored for their anticonvulsant activity. One study synthesized fluorinated N-phenyl- and N-benzyl-2-azaspiro derivatives, testing them for anticonvulsant efficacy, highlighting the potential of fluoro-substituted compounds in therapeutic applications (Obniska et al., 2006).
HIV-1 Attachment Inhibition
Investigations into the inhibition of HIV-1 attachment have led to the identification of potent inhibitors, which interfere with the viral gp120 interaction with the CD4 receptor. Studies focusing on piperazine substitution patterns have revealed critical insights into pharmacophore development for antiviral drugs (Wang et al., 2009).
Propiedades
IUPAC Name |
4-(3-fluorophenyl)-2-methyl-1-(4-prop-2-ynylpiperazin-1-yl)butane-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O2/c1-3-7-20-8-10-21(11-9-20)18(23)14(2)12-17(22)15-5-4-6-16(19)13-15/h1,4-6,13-14H,7-12H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBQFYTRJDBYDEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)C1=CC(=CC=C1)F)C(=O)N2CCN(CC2)CC#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-[(furan-2-yl)methyl]acetamide](/img/structure/B2761551.png)
![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2761552.png)
![9-(4-ethylphenyl)-7-hydroxy-1,3-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2761553.png)



![8-(4-Bromophenyl)-1-methyl-5-(3-phenylpropyl)purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2761558.png)


![4-methylbenzyl 4-phenyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl sulfone](/img/structure/B2761566.png)
![3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1H-pyrazole](/img/structure/B2761568.png)
![2-Chloro-N-[1-(7H-purin-6-yl)piperidin-4-yl]propanamide](/img/structure/B2761570.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]propanamide](/img/structure/B2761571.png)
![(Z)-4-chloro-N-(6-isopropyl-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzenesulfonamide](/img/structure/B2761573.png)